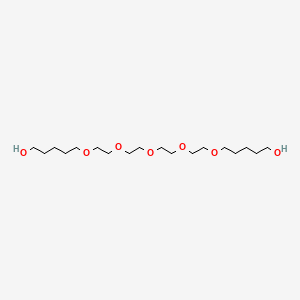
6,9,12,15,18-Pentaoxatricosane-1,23-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,9,12,15,18-Pentaoxatricosane-1,23-diol is a chemical compound with the molecular formula C18H38O7 It is characterized by the presence of multiple ether linkages and two hydroxyl groups at the terminal positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,9,12,15,18-Pentaoxatricosane-1,23-diol typically involves the stepwise addition of ethylene oxide to a suitable diol precursor. The reaction is usually carried out under controlled conditions to ensure the formation of the desired polyether chain. Commonly, catalysts such as potassium hydroxide or sodium hydroxide are used to facilitate the reaction. The reaction temperature is maintained between 50°C to 100°C to optimize the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reaction conditions are meticulously controlled. The process includes the purification of the final product through distillation or crystallization to remove any unreacted starting materials and by-products. The use of advanced analytical techniques ensures the consistency and quality of the compound produced.
Análisis De Reacciones Químicas
Types of Reactions
6,9,12,15,18-Pentaoxatricosane-1,23-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form polyether alcohols with different chain lengths.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of polyether aldehydes or carboxylic acids.
Reduction: Formation of shorter-chain polyether alcohols.
Substitution: Formation of polyether ethers or esters.
Aplicaciones Científicas De Investigación
6,9,12,15,18-Pentaoxatricosane-1,23-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex polyether compounds.
Biology: Employed in the study of membrane transport and permeability due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a solubilizing agent for hydrophobic drugs.
Industry: Utilized in the production of specialty polymers and as a surfactant in various formulations.
Mecanismo De Acción
The mechanism of action of 6,9,12,15,18-Pentaoxatricosane-1,23-diol is primarily based on its ability to interact with various molecular targets through hydrogen bonding and hydrophobic interactions. The hydroxyl groups at the terminal positions can form hydrogen bonds with other molecules, while the polyether chain can interact with hydrophobic regions. These interactions enable the compound to modulate the properties of membranes and enhance the solubility of hydrophobic substances.
Comparación Con Compuestos Similares
Similar Compounds
- 3,6,9,12,15,18,21-Heptaoxatricosane-1,23-diol
- 2,5,8,11,14,17,20-Heptaoxadocosane-1,22-diol
Uniqueness
6,9,12,15,18-Pentaoxatricosane-1,23-diol is unique due to its specific chain length and the presence of five ether linkages, which confer distinct physical and chemical properties. Compared to similar compounds, it offers a balance between hydrophilicity and hydrophobicity, making it suitable for a broader range of applications.
Propiedades
Número CAS |
55333-93-2 |
|---|---|
Fórmula molecular |
C18H38O7 |
Peso molecular |
366.5 g/mol |
Nombre IUPAC |
5-[2-[2-[2-[2-(5-hydroxypentoxy)ethoxy]ethoxy]ethoxy]ethoxy]pentan-1-ol |
InChI |
InChI=1S/C18H38O7/c19-7-3-1-5-9-21-11-13-23-15-17-25-18-16-24-14-12-22-10-6-2-4-8-20/h19-20H,1-18H2 |
Clave InChI |
CVGQRTQRPOYGMJ-UHFFFAOYSA-N |
SMILES canónico |
C(CCO)CCOCCOCCOCCOCCOCCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


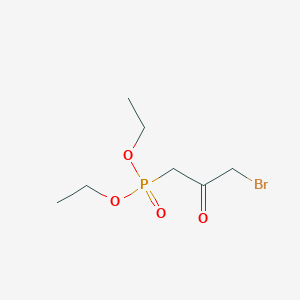
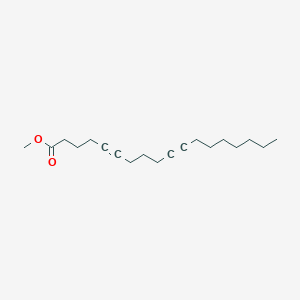


![Propanoicacid, 2-[[[(4-chlorophenyl)amino]thioxomethyl]thio]-](/img/structure/B14625788.png)
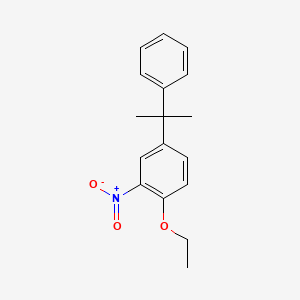
![[(Hex-1-yn-3-yl)oxy]benzene](/img/structure/B14625796.png)
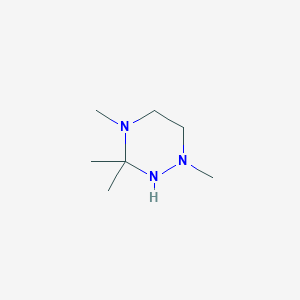


![3-[(2-Bromophenyl)methylidene]-5-methyloxolan-2-one](/img/structure/B14625829.png)
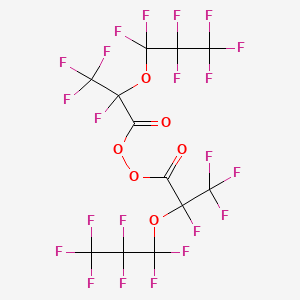

![Methanaminium, N-[(dimethylamino)(methylthio)methylene]-N-methyl-](/img/structure/B14625859.png)
